![molecular formula C12H14N2O6S B14253250 methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate CAS No. 282527-04-2](/img/structure/B14253250.png)
methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfonylamino group attached to a pent-4-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl sulfonyl chloride: This is achieved by reacting 4-nitrophenylamine with chlorosulfonic acid.
Coupling reaction: The nitrophenyl sulfonyl chloride is then reacted with (2S)-2-amino-pent-4-enoic acid in the presence of a base such as triethylamine to form the desired sulfonylamino compound.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonylamino derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonylamino group may also play a role in binding to proteins and other biomolecules, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-[(4-aminophenyl)sulfonylamino]pent-4-enoate: Similar structure but with an amino group instead of a nitro group.
Methyl (2S)-2-[(4-methylphenyl)sulfonylamino]pent-4-enoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
282527-04-2 |
|---|---|
Molekularformel |
C12H14N2O6S |
Molekulargewicht |
314.32 g/mol |
IUPAC-Name |
methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate |
InChI |
InChI=1S/C12H14N2O6S/c1-3-4-11(12(15)20-2)13-21(18,19)10-7-5-9(6-8-10)14(16)17/h3,5-8,11,13H,1,4H2,2H3/t11-/m0/s1 |
InChI-Schlüssel |
YBABYCYGZIRVQH-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)[C@H](CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C(CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
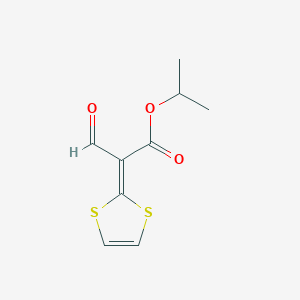
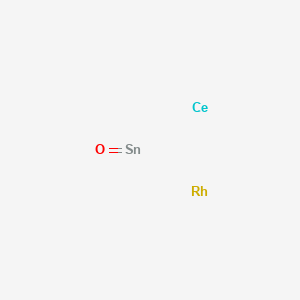
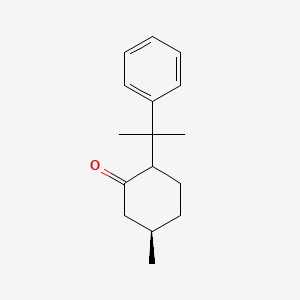
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
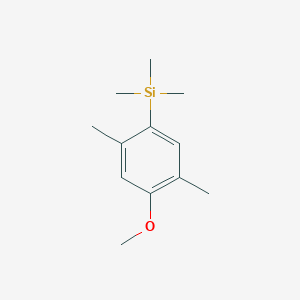
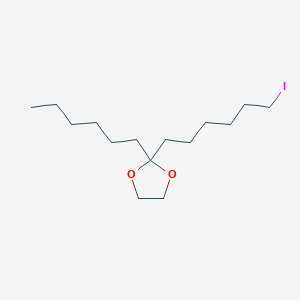

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
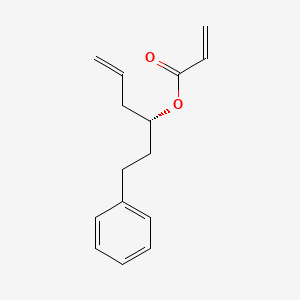


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
